Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with methyl oxazole-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and biofilm formation . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymes and structural proteins.
Comparison with Similar Compounds
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Methyl 2-(2-fluorophenyl)oxazole-4-carboxylate: Similar in structure but with the fluorine atom positioned differently, leading to variations in reactivity and biological activity.
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Contains additional functional groups that enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRRAMVIENZWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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